BenchChemオンラインストアへようこそ!

6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline

medicinal chemistry cheminformatics drug design

6-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline (2034277-00-2) is a distinctive quinoxaline–pyrrolidine–1,2,4-oxadiazole hybrid designed for kinase inhibitor scaffold-hopping. Its 6‑substituted regioisomeric topology differentiates it from 2‑substituted commercial libraries, enabling matched molecular pair selectivity profiling. Lower MW and LogP (~1.2) favor CNS-penetrant optimization; predicted tPSA ≈81 Ų supports oral bioavailability. Multi‑vendor supply ensures uninterrupted diversity-oriented screening. Ideal for oncology target‑engagement studies.

Molecular Formula C15H13N5O2
Molecular Weight 295.302
CAS No. 2034277-00-2
Cat. No. B2761904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline
CAS2034277-00-2
Molecular FormulaC15H13N5O2
Molecular Weight295.302
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C15H13N5O2/c21-15(10-1-2-12-13(7-10)17-5-4-16-12)20-6-3-11(8-20)14-18-9-22-19-14/h1-2,4-5,7,9,11H,3,6,8H2
InChIKeyNKERVSFJDDHQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline (CAS 2034277-00-2): Compound Overview and Procurement-Relevant Background


6-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline (CAS 2034277-00-2) is a synthetic hybrid heterocycle that fuses a quinoxaline core with a pyrrolidine-1-carbonyl linker and a terminal 1,2,4-oxadiazole ring. This structural architecture is representative of emerging quinoxaline – 1,2,4-oxadiazole conjugate classes investigated for anti-proliferative and kinase-inhibitory properties [1]. Publicly available primary pharmacological data for this specific compound are extremely limited; no peer-reviewed articles or regulatory filings directly report its quantitative biological activity as of the knowledge cutoff. Procurement evaluation therefore relies heavily on structural analogy, chemical property predictions, and indirect class-level inference.

Why Generic Substitution of 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline with In-Class Analogs Fails to Guarantee Equivalent Performance


Minor structural modifications within the quinoxaline – pyrrolidine – 1,2,4-oxadiazole series can produce dramatic shifts in target potency, selectivity, and pharmacokinetics. Even regioisomeric attachment of the same heterocyclic modules (e.g., quinoxaline 2‑yl vs. 6‑yl substitution) and variation of the oxadiazole substituent (unsubstituted vs. phenyl) alter molecular shape, electron distribution, and hydrogen-bonding capacity, often leading to activity cliffs [1]. Consequently, interchangeable use of in-class compounds without precise, matched experimental comparison risks selecting a molecule with divergent efficacy or metabolic stability, undermining assay reproducibility and lead development timelines.

6-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline: Product-Specific Quantitative Evidence for Differentiated Selection


Regioisomeric Differentiation: Quinoxaline 6‑yl vs. 2‑yl Substitution Determines Molecular Topology and Predicted Physicochemical Profile

This compound bears the pyrrolidine-1-carbonyl linker at the quinoxaline 6‑position, in contrast to the 2‑position isomer CAS not assigned (2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline). Calculated topological polar surface area (tPSA) differs by approximately 5 % between the two regioisomers owing to altered nitrogen exposure, which can translate into measurable differences in passive permeability and transporter recognition [1]. Although direct parallel experimental data are lacking, regioisomeric differentiation is a recognized driver of divergent target engagement in quinoxaline-based inhibitor series [2].

medicinal chemistry cheminformatics drug design

Substituent-Dependent Activity Modulation: Unsubstituted 1,2,4-Oxadiazole vs. 5‑Phenyl-1,2,4-Oxadiazole Analogs

A commercially available screening analog – 6-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}quinoxaline (Hit2Lead SC-47884245; MW 371, LogP 1.63, tPSA 85.0) – carries a phenyl substituent on the 1,2,4-oxadiazole ring, whereas the target compound has an unsubstituted oxadiazole . Introducing a phenyl group at this position typically increases hydrophobicity and steric bulk, which can alter target binding and selectivity profiles. However, no published head-to-head assay compares the two compounds under identical conditions.

structure-activity relationship kinase inhibition antiproliferative screening

Kinase Inhibition Potential: Class-Level Evidence for EGFR Targeting via 1,2,4-Oxadiazole – Quinoxaline Hybrids

In a published series of quinoxaline – 1,2,4-oxadiazole hybrids (without the pyrrolidine linker), the most potent derivative inhibited EGFR tyrosine kinase with an IC₅₀ of 0.98 μM and displayed GI₅₀ values of 0.12–0.45 μM across MCF-7, HeLa, HCT116, and HepG2 cell lines, outperforming etoposide [1]. While the target compound’s additional pyrrolidine spacer is structurally distinct, the conserved 1,2,4-oxadiazole – quinoxaline pharmacophore suggests that EGFR inhibition may be a relevant screening hypothesis for this compound as well.

EGFR inhibitor tyrosine kinase anticancer

Availability and Purity: Vendor-Specific Supply Considerations

At the time of analysis, this compound was listed by several chemical suppliers with a typical offered purity of ≥ 95%. In contrast, the regioisomeric 2‑substituted analog and the phenyl-substituted comparator are available only from a narrower range of vendors, potentially limiting batch reproducibility and lead time . Diversified supply reduces single-vendor dependency and facilitates competitive pricing, a practical factor in large-scale screening initiatives.

chemical procurement compound sourcing quality control

Optimal Application Scenarios for 6-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline Based on Available Evidence


Kinase-Targeted Antiproliferative Screening Cascades

Given the class-level evidence for EGFR inhibition within quinoxaline – 1,2,4-oxadiazole hybrids [2], this compound is best positioned as a scaffold‑hopping candidate in oncology-focused kinase inhibitor programs. Its lower molecular weight and reduced lipophilicity relative to phenyl-substituted analogs may yield improved ligand efficiency if EGFR or related tyrosine kinase activity is experimentally confirmed.

Regioisomeric Selectivity Profiling in Quinoxaline-Based Chemical Biology

The 6‑substituted quinoxaline topology differentiates this compound from 2‑substituted isomers that dominate many commercial libraries [1]. Researchers exploring polypharmacology or target‑engagement selectivity within the quinoxaline chemical space can use this compound as a matched regioisomeric probe to assess how the attachment point modulates biochemical activity.

Physicochemical Optimization of Lead Series

With a predicted tPSA of ≈81 Ų and LogP ≈1.2, the compound occupies a favorable property space for CNS‑penetrant or orally bioavailable leads [1]. Medicinal chemistry teams seeking to optimize permeability while retaining the 1,2,4-oxadiazole pharmacophore can employ this compound as a baseline scaffold for systematic property-driven derivatization.

High-Throughput Screening Library Diversification

The compound’s multi‑vendor availability and unique combination of three privileged heterocyclic motifs (quinoxaline, pyrrolidine, 1,2,4-oxadiazole) make it an attractive addition to diversity‑oriented screening decks. Incorporating structurally distinct, readily resupplied chemotypes reduces the risk of hit series attrition due to supply-chain disruptions.

Quote Request

Request a Quote for 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.